Boc-D-Asp-OMe
Description
Evolution of Aspartic Acid Derivatives in Chemical Synthesis and Biological Studies
Aspartic acid, an α-amino acid, is fundamental to protein biosynthesis and various physiological processes wikipedia.orgebi.ac.uk. Its derivatives have been extensively studied for their potential in pharmaceutical research, biochemical studies, and nutritional applications ontosight.aiontosight.ai. The ability to modify aspartic acid, either through its amino or carboxyl groups, or by utilizing its D-enantiomer, has opened avenues for creating compounds with tailored properties and biological activities ontosight.aiontosight.ainih.gov. For instance, poly(aspartic acid) derivatives have found applications in medicine, such as in drug delivery systems and as biomaterials ajouronline.com. The exploration of aspartic acid derivatives allows for the precise construction of peptides and small molecules that can interact with biological targets, offering possibilities for new drug development and a deeper understanding of biological pathways ontosight.aiontosight.ai.
Significance of the Boc Protecting Group and Methyl Ester in Synthetic Strategies
In the realm of peptide synthesis and complex organic chemistry, the strategic use of protecting groups is paramount to control reactivity and ensure the desired outcome. Boc-D-Asp-OMe benefits from two key protective modifications: the tert-butoxycarbonyl (Boc) group and the methyl ester (OMe).
The Boc group is a widely adopted protecting group for amines, particularly in peptide synthesis bzchemicals.comnumberanalytics.comamericanpeptidesociety.orgpeptide.comthermofisher.com. Introduced in the 1960s, it offers stability against basic and nucleophilic conditions but is readily cleaved under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) bzchemicals.comnumberanalytics.comthermofisher.com. This acid lability makes it highly compatible with solid-phase peptide synthesis (SPPS) strategies, allowing for controlled chain elongation bzchemicals.comamericanpeptidesociety.orgpeptide.comthermofisher.comnih.govrsc.org. The Boc strategy is particularly advantageous for synthesizing hydrophobic peptides or those containing base-sensitive moieties thermofisher.comnih.gov.
The methyl ester (OMe) serves as a protecting group for the carboxylic acid functionality, typically on the side chain of aspartic acid in this context researchgate.netontosight.ainih.govresearchgate.net. Amino acid methyl esters are crucial intermediates in organic synthesis, finding use in peptide synthesis, medicinal chemistry, and as chiral sources nih.govresearchgate.net. The methyl ester can be selectively removed under mild conditions, such as using lithium iodide (LiI), offering an orthogonal deprotection strategy researchgate.net. Methods employing trimethylchlorosilane (TMSCl) with methanol (B129727) are efficient for the esterification of amino acids nih.govresearchgate.net.
| Feature | Boc Strategy | Fmoc Strategy |
| Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection | Acid-labile (e.g., TFA) | Base-labile (e.g., Piperidine) |
| Conditions | Harsher acidic conditions | Mild basic conditions |
| Stability | Stable to base | Stable to acid |
| Typical Use Cases | Hydrophobic peptides, base-sensitive analogs | General peptide synthesis, automated synthesis |
| Historical Context | One of the first widely adopted strategies numberanalytics.comamericanpeptidesociety.orgthermofisher.com | More modern, widely used in automated systems americanpeptidesociety.orgthermofisher.com |
Stereochemical Considerations: The D-Configuration of Aspartic Acid in this compound Research
Aspartic acid exists in two enantiomeric forms: L-aspartic acid and D-aspartic acid wikipedia.orgebi.ac.uk. While L-aspartic acid is one of the 22 proteinogenic amino acids, essential for protein biosynthesis, D-aspartic acid is a non-proteinogenic amino acid commonly found in mammals wikipedia.orgebi.ac.uk. Unlike its L-counterpart, D-aspartic acid is not typically incorporated into proteins but is found in certain peptides and plays significant roles as a neurotransmitter or neuromodulator wikipedia.orgebi.ac.uk.
The presence of D-aspartic acid in biological systems is linked to various functions, including roles in the endocrine system, central nervous system, and hormone regulation, such as the synthesis and release of testosterone (B1683101) and luteinizing hormone (LH) nih.govverywellhealth.complos.orghealthline.comnih.gov. Furthermore, D-aspartic acid is implicated in reproductive functions and may act as a signaling factor nih.govverywellhealth.comhealthline.comresearchgate.net. The stereochemical configuration of amino acids can significantly impact the biological activity and stability of peptides; the incorporation of D-amino acids can enhance these properties mdpi.com. Racemization, the conversion of L-amino acids to their D-enantiomers, is a natural process that occurs over time and has been studied in the context of protein aging and dating biological materials nih.govkarger.comkarger.comrsc.org.
Overview of Primary Research Domains Utilizing this compound
This compound serves as a critical intermediate and building block in several areas of advanced chemical research. Its primary utility lies in its role as a protected amino acid for incorporation into synthetic peptides. Beyond its direct use in peptide synthesis, this compound is a key precursor for the synthesis of biologically active molecules, most notably caspase inhibitors.
One prominent application involves its use as a component in compounds like Boc-D-Asp(OMe)-FMK (fluoromethyl ketone), which acts as a potent, cell-permeable, and irreversible inhibitor of caspases ontosight.aiaatbio.commpbio.comsigmaaldrich.commdpi.comnovusbio.comresearchgate.net. Caspases are a family of cysteine proteases central to programmed cell death (apoptosis) and inflammation ontosight.ainovusbio.comresearchgate.net. Inhibitors like Boc-D-Asp(OMe)-FMK are invaluable tools in research for studying apoptosis pathways, neuroprotection, and inflammatory disorders ontosight.aimdpi.comresearchgate.net. The compound's structure, with the methyl ester enhancing cell permeability, facilitates its entry into cells to exert its inhibitory effects aatbio.comnovusbio.comresearchgate.net.
| Compound/Derivative | Primary Role/Application | Research Domain |
| This compound | Building block in peptide synthesis; intermediate | Peptide chemistry, organic synthesis |
| Boc-D-Asp(OMe)-FMK | Potent, cell-permeable, irreversible caspase inhibitor | Apoptosis research, neuroprotection, inflammatory studies |
| D-Aspartic Acid | Neurotransmitter/neuromodulator, hormone regulation (testosterone, LH) | Neuroscience, endocrinology, reproductive biology |
| N-tert-Butoxycarbonyl-L-cysteine methyl ester | Reagent in peptide synthesis for cysteine-containing peptides | Peptide synthesis |
| N-tert-Butoxycarbonyl-D-tyrosine methyl ester | Tyrosine derivative used in research, potentially related to ergogenic supplements | Peptide synthesis, biochemical research |
Compound Name Table
| Common Name/Abbreviation | Full Chemical Name |
| This compound | N-tert-butoxycarbonyl-D-aspartic acid 1-methyl ester |
| Boc | tert-Butoxycarbonyl |
| OMe | Methyl ester |
| D-Asp | D-Aspartic acid |
| L-Asp | L-Aspartic acid |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| TFA | Trifluoroacetic acid |
| SPPS | Solid-Phase Peptide Synthesis |
| Boc-D-Asp(OMe)-FMK | N-tert-butoxycarbonyl-D-aspartic acid (OMe)-fluoromethyl ketone |
| FMK | Fluoromethylketone |
| LH | Luteinizing hormone |
| TMSCl | Trimethylchlorosilane |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFIVTBTZUCTQH-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137130-65-5 | |
| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Boc D Asp Ome
Synthesis of Boc-D-Asp-OMe and its Analogues
The preparation of this compound typically follows a sequence of protection steps applied to D-aspartic acid.
General Synthetic Routes for Boc-Protected Aspartic Acid Derivatives
The introduction of the tert-butoxycarbonyl (Boc) group onto the α-amino group of amino acids is a cornerstone of many peptide synthesis strategies. This protection is commonly achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under mild basic conditions peptide.comtotal-synthesis.comorganic-chemistry.orgmasterorganicchemistry.com. The reaction can be performed in aqueous or anhydrous media, often employing bases such as sodium hydroxide (B78521) or triethylamine (B128534) to facilitate the nucleophilic attack of the amine on the anhydride (B1165640) organic-chemistry.org. This process yields N-Boc-protected amino acids, which are significantly less reactive at the amino terminus, thereby preventing unwanted side reactions during subsequent synthetic steps total-synthesis.com. For aspartic acid derivatives, this protection strategy is applied to the α-amino group, forming the N-Boc-protected amino acid.
Esterification Reactions for Methyl Ester Formation
The formation of the methyl ester on the α-carboxylic acid of aspartic acid is a key transformation in generating this compound. A highly efficient and convenient method involves the reaction of the amino acid (or its Boc-protected form) with methanol (B129727) in the presence of trimethylchlorosilane (TMSCl) at room temperature nih.govresearchgate.netnih.gov. This method is known for its compatibility with a wide range of amino acids, including natural, aromatic, and aliphatic types, and typically affords the corresponding methyl ester hydrochlorides in good to excellent yields nih.govresearchgate.netresearchgate.net.
Alternatively, esterification can be achieved by refluxing the amino acid with methanol in the presence of strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), or by using reagents like thionyl chloride (SOCl₂) nih.govgoogle.com. These methods, while effective, may require more stringent conditions or involve more hazardous reagents compared to the TMSCl/methanol approach google.com.
Control of Stereochemistry during Synthesis of D-Aspartic Acid Derivatives
Given that the target compound is this compound, maintaining the D-configuration of aspartic acid is paramount. The most straightforward approach involves starting with enantiomerically pure D-aspartic acid. The subsequent synthetic steps, namely Boc protection and methyl ester formation, are generally performed under conditions that minimize the risk of racemization. Studies indicate that the Boc protection reaction itself, when carried out with appropriate reagents and conditions, can yield optically pure N-t-Boc derivatives organic-chemistry.org. Careful selection of reaction parameters during esterification is also crucial to prevent epimerization at the α-carbon.
Comparative Analysis of Synthetic Yields and Purity
The TMSCl/methanol method for the synthesis of amino acid methyl esters has demonstrated consistently high yields across various amino acids. This method is favored for its mild reaction conditions, ease of operation, and efficiency.
Table 1: Yields of Amino Acid Methyl Esters using TMSCl/Methanol Method
| Amino Acid | Yield (%) |
| L-Alanine | 94 |
| L-Valine | 93 |
| L-Leucine | 98 |
| L-Isoleucine | 92 |
| L-Phenylalanine | 97 |
| L-Tyrosine | 62 |
| L-Tryptophan | 98 |
| L-Proline | 92 |
| L-Serine | 94 |
| L-Threonine | 93 |
| L-Aspartic Acid | 97 |
| L-Glutamic Acid | 98 |
| L-Lysine | 97 |
| L-Arginine | 98 |
| L-Histidine | 99 |
| L-Cysteine | 97 |
| L-Methionine | 97 |
| L-Asparagine | 93 |
| L-Glutamine | 98 |
Data compiled from various sources including researchgate.net. Yields refer to isolated products, typically as hydrochloride salts.
The purity of the synthesized this compound is critical for its application in peptide synthesis, where even minor impurities can lead to truncated or modified peptide sequences. Standard purification techniques such as recrystallization or chromatography are employed to achieve the desired purity levels, often exceeding 97% as confirmed by HPLC .
Protecting Group Chemistry of this compound
The Boc group plays a pivotal role in the utility of this compound, primarily in the field of peptide synthesis.
Role of the Boc Group in N-Protection in Peptide Synthesis
The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino function of amino acids during peptide synthesis peptide.comtotal-synthesis.com. Its primary function is to prevent the amine nitrogen from participating in unwanted reactions, such as self-coupling or reaction with activated carboxyl groups, thereby ensuring that peptide bond formation occurs selectively between the activated carboxyl group of one amino acid and the free amino group of another peptide.comiris-biotech.de.
The Boc group is characterized by its lability under acidic conditions. Treatment with acids, most commonly trifluoroacetic acid (TFA), cleaves the Boc group, generating the free amine, carbon dioxide, and a tert-butyl cation peptide.comtotal-synthesis.commasterorganicchemistry.commdpi.com. This tert-butyl cation can potentially react with nucleophilic amino acid side chains (e.g., tryptophan, methionine, cysteine), leading to side products. To mitigate this, scavengers like dithioethane (DTE) or anisole (B1667542) are often included in the deprotection mixture peptide.comtotal-synthesis.com.
In Solid-Phase Peptide Synthesis (SPPS), the Boc strategy requires harsh conditions, such as anhydrous hydrogen fluoride (B91410) (HF), for the final cleavage of the peptide from the resin and simultaneous removal of acid-labile side-chain protecting groups iris-biotech.despringernature.comnih.gov. This necessity for highly corrosive HF has led to the widespread adoption of the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which utilizes milder, base-labile deprotection conditions iris-biotech.denih.gov. However, the Boc group remains valuable for specific applications, particularly when dealing with hydrophobic peptides or when its particular deprotection profile is advantageous springernature.comnih.gov. The acid lability of the Boc group also provides orthogonality with base-labile protecting groups like Fmoc, allowing for selective deprotection and sequential coupling total-synthesis.comorganic-chemistry.org.
Compound List:
this compound (N-tert-butoxycarbonyl-D-aspartic acid methyl ester)
Applications of Boc D Asp Ome in Peptide Chemistry and Biomolecular Research
Peptide Synthesis Strategies Utilizing Boc-D-Asp-OMe
The application of this compound is primarily centered on its use as a building block in the synthesis of peptides. The choice of protecting groups dictates its compatibility with specific synthetic methodologies, particularly the Boc/Bzl strategy in both solid-phase and solution-phase approaches.
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is a cornerstone of peptide chemistry where a peptide chain is assembled sequentially while anchored to an insoluble solid support. chem-soc.sinih.gov The Boc strategy for SPPS relies on the differential acid lability of the protecting groups. nih.gov
The general workflow for incorporating a residue using the Boc strategy is as follows:
Deprotection: The Nα-Boc group of the resin-bound growing peptide is removed using a moderate acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). chem-soc.sipeptide.com
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, often diisopropylethylamine (DIEA), to free the terminal amine for the next coupling step. peptide.com
Coupling: The incoming amino acid, such as this compound, is activated and coupled to the N-terminus of the resin-bound peptide. chem-soc.si
Wash: Excess reagents and byproducts are washed away, leaving the elongated peptide ready for the next cycle. peptide.com
In this scheme, this compound fits within the Boc/Bzl protection strategy. The Nα-Boc group is temporarily used for protection during each coupling cycle. iris-biotech.de The side-chain methyl ester (OMe) on the β-carboxyl group, along with other side-chain protectors like the benzyl (B1604629) (Bzl) group, are designed to be stable to the repeated TFA treatments used for Boc removal. nih.gov These more robust side-chain protecting groups are typically removed at the final stage of synthesis during cleavage of the peptide from the resin, which requires a very strong acid such as hydrogen fluoride (B91410) (HF). nih.govpeptide.com
While Boc-Asp(OBzl)-OH is a very common derivative for this purpose, this compound can also be utilized. peptide.com The choice of the side-chain ester can influence both the solubility of the protected amino acid and the potential for side reactions.
Table 1: Comparison of Common Boc-Aspartic Acid Derivatives in Boc-SPPS
| Derivative | Side-Chain Protection | Cleavage Condition for Side-Chain | Key Features |
| This compound | Methyl ester (-OMe) | Strong acid (e.g., HF), Saponification | Simple protecting group. |
| Boc-Asp(OBzl)-OH | Benzyl ester (-OBzl) | Strong acid (e.g., HF), Hydrogenolysis peptide.com | Standard protecting group in Boc/Bzl strategy. iris-biotech.depeptide.com |
| Boc-Asp(OtBu)-OH | tert-Butyl ester (-OtBu) | Moderate acid (e.g., TFA) | Not compatible with standard Boc-SPPS due to lability; used in Fmoc-SPPS. iris-biotech.de |
| Boc-Asp(OcHx)-OH | Cyclohexyl ester (-OcHx) | Strong acid (e.g., HF) | Offers different steric and solubility properties compared to -OBzl. |
Before the widespread adoption of SPPS, peptides were constructed using solution-phase methods, which are still employed for large-scale synthesis and the preparation of peptide segments for subsequent ligation. nih.govresearchgate.net In solution-phase synthesis, all reactants are dissolved in a suitable organic solvent. researchgate.net The process involves the coupling of protected amino acids or peptide fragments, followed by a deprotection step to allow for the next coupling reaction. Purification after each step is necessary to remove byproducts and unreacted starting materials. researchgate.net
The Boc/Bzl protection scheme is well-suited for solution-phase synthesis. researchgate.net this compound can be used as a building block in a stepwise elongation strategy. The urethane (B1682113) moiety of the Boc group helps to reduce the risk of epimerization during the activation of the carboxyl group for coupling. researchgate.net After coupling, the Boc group is removed with TFA, and the resulting peptide can be carried forward to the next coupling step. researchgate.net The side-chain methyl ester remains intact until the final deprotection of the completed peptide.
A variety of coupling reagents can be used to facilitate amide bond formation, including carbodiimides (like DCC) and modern onium salt-based reagents (like HBTU). researchgate.net For instance, a study on the synthesis of 1,3,4-oxadiazole-based peptidomimetics utilized Boc-Asp(Bzl) in a solution-phase reaction, demonstrating the utility of such protected derivatives in this synthetic approach. core.ac.uk
The incorporation of aspartic acid residues into a peptide sequence is notoriously prone to a significant side reaction: the formation of a cyclic aspartimide intermediate. iris-biotech.de This reaction is a major concern when using derivatives like this compound and can lead to two undesirable outcomes:
Epimerization: The α-carbon of the aspartyl residue can lose its stereochemical integrity, resulting in a mixture of D- and L-peptides. iris-biotech.de
Chain branching: The five-membered aspartimide ring can be opened by a nucleophile at either the α- or β-carbonyl group, leading to the formation of a mixture of the desired α-peptide and an undesired β-peptide isomer. iris-biotech.de
This side reaction is catalyzed by both acids and bases, meaning it can occur during the TFA-mediated Boc-deprotection step or during the base-catalyzed neutralization and coupling steps. iris-biotech.de The propensity for aspartimide formation is highly dependent on the amino acid sequence, with Asp-Gly, Asp-Asn, and Asp-Arg sequences being particularly susceptible. iris-biotech.de
Strategies to Minimize Side Reactions:
Use of Bulky Side-Chain Protecting Groups: The formation of the aspartimide involves a nucleophilic attack by the backbone amide nitrogen on the side-chain ester. Using sterically bulky protecting groups on the aspartate side chain can hinder this intramolecular cyclization. iris-biotech.de While the methyl group in this compound is small, alternative derivatives with bulkier groups can be used to mitigate this issue.
Careful Selection of Coupling Conditions: Over-activation of the carboxylic acid during the coupling step can promote epimerization via an oxazol-5(4H)-one intermediate. mdpi.comthieme-connect.de The use of coupling additives like HOBt can help suppress this pathway.
Modified Deprotection Protocols: In Fmoc-SPPS, where piperidine (B6355638) is the base used for deprotection, modifications to the deprotection cocktail (e.g., adding acids like formic acid) have been studied to reduce aspartimide formation. mdpi.com While less common in Boc-SPPS, careful control of reaction conditions during deprotection and neutralization is critical.
Table 2: Factors and Mitigation Strategies for Aspartimide Formation
| Influencing Factor | Effect on Side Reaction | Mitigation Strategy |
| Peptide Sequence | Asp followed by Gly, Asn, Gln, Asp, or Arg increases risk. iris-biotech.de | Sequence design, if possible. |
| Side-Chain Protector | Small esters (e.g., -OMe, -OBzl) offer less steric hindrance. iris-biotech.de | Use of bulkier side-chain protecting groups. iris-biotech.de |
| Base Exposure | Prolonged exposure to base during neutralization or deprotection (in Fmoc) promotes cyclization. iris-biotech.demdpi.com | Minimize reaction times; use optimized base concentrations. |
| Acid Exposure | Can catalyze aspartimide formation during deprotection steps. iris-biotech.de | Careful control of deprotection time and temperature. |
The incorporation of non-proteinogenic amino acids, such as D-isomers, is a powerful strategy for creating peptides with novel structures and properties. chem-soc.si this compound serves as a key starting material for synthesizing complex peptides and peptidomimetics—molecules that mimic the structure and function of natural peptides but have modified backbones or side chains to enhance properties like stability or activity.
The D-configuration of the aspartic acid residue can induce specific secondary structures or turns that are not accessible with only L-amino acids. Furthermore, the protected functional groups of this compound allow it to be used in the synthesis of non-peptidic scaffolds. Research has shown that Boc-protected aspartic acid derivatives can be used to generate diverse molecular structures, including:
1,3,4-Oxadiazole-based peptidomimetics: These structures replace a peptide bond with a heterocyclic ring, which can alter the conformational properties and metabolic stability of the molecule. core.ac.uk
Polymer-bound synthons: Boc-protected amino acids can be attached to a resin and chemically modified to create complex building blocks for peptidomimetic synthesis, such as 2-hydroxy-1,3-ethyl-diamines. nih.gov
The use of D-amino acids can also confer resistance to proteolysis, as natural proteases are typically specific for L-amino acid residues. nih.gov This makes peptides containing D-aspartic acid potentially more stable in biological environments.
Conformational and Structural Investigations of Peptides Containing this compound
The stereochemistry of amino acid residues is a fundamental determinant of a peptide's three-dimensional structure. The substitution of a canonical L-amino acid with its D-enantiomer can have profound effects on the local and global conformation of the peptide backbone.
The incorporation of a D-aspartic acid residue into a peptide chain forces the local backbone dihedral angles (φ, ψ) into regions of the Ramachandran plot that are generally disallowed for L-amino acids. jst.go.jp This local perturbation can nucleate or disrupt secondary structural elements like α-helices and β-sheets, or it can promote the formation of specific turn structures. nih.govnih.gov
Several spectroscopic studies have investigated the conformational impact of D-Asp substitution:
A study on a fragment of the β-amyloid peptide (Aβ₂₀₋₂₉) compared the native peptide with a version containing a D-Asp substitution at position 23. nih.govosti.gov In an acidic buffer (pH 3), the native peptide adopted a random coil with some β-turn character. In contrast, the D-Asp substituted peptide predominantly formed a polyproline II (PPII) type structure . nih.gov In the more hydrophobic solvent 2,2,2-trifluoroethanol (B45653) (TFE), the D-Asp peptide adopted an α-helical conformation . nih.govosti.gov
Another investigation focused on a fragment of the amyloid precursor protein (APP₆₆₇₋₆₇₆) . nih.gov Conformational analysis revealed that substituting the L-Asp at position 672 with D-Asp resulted in a major change in the peptide's conformation, particularly in TFE solvent. nih.gov
These findings demonstrate that a single D-Asp residue can act as a "structural switch," significantly altering the conformational landscape of a peptide in a solvent-dependent manner. This principle is exploited in peptide design to create molecules with predefined shapes and, consequently, specific biological activities.
Table 3: Research Findings on the Conformational Effects of D-Aspartic Acid Substitution
| Peptide Fragment | Substitution | Solvent/Conditions | Observed Secondary Structure of D-Asp Peptide | Reference |
| Aβ₂₀₋₂₉ | L-Asp²³ → D-Asp²³ | 10mM acetate (B1210297) buffer (pH 3) | Predominantly polyproline II (PPII) type structure | nih.govosti.gov |
| Aβ₂₀₋₂₉ | L-Asp²³ → D-Asp²³ | 2,2,2-trifluoroethanol (TFE) | α-helix | nih.govosti.gov |
| APP₆₆₇₋₆₇₆ | L-Asp⁶⁷² → D-Asp⁶⁷² | Trifluoroethanol (TFE) | Major conformational difference compared to native peptide | nih.gov |
Impact on Peptide Folding and Stability
The stability of protecting groups is a critical factor in peptide synthesis. In the context of aspartic acid derivatives, the choice of protecting group for the side chain carboxyl group can impact the stability and minimize side reactions like aspartimide formation. peptide.com For example, cyclohexyl esters are often preferred for synthesizing long peptides due to their ability to reduce such side reactions. While this compound utilizes a methyl ester for its side chain protection, the principle of using appropriate protecting groups to enhance stability remains a key consideration in peptide chemistry.
The stability of peptides is not only influenced by the primary sequence but also by the secondary structures they adopt. The introduction of D-amino acids can affect the formation and stability of these structures. For instance, in the design of specific peptide folding motifs, the use of D-amino acids has been explored to create stable conformations. researchgate.net NMR studies have shown that peptides containing D-amino acids can adopt stable tandem turn-helix conformations in apolar solvents. researchgate.net This highlights the role of D-amino acids like D-aspartic acid in directing peptide folding and contributing to the stability of the final structure.
Studies on β-Turn Formation and Helical Structures in this compound-containing peptides
Research has demonstrated that peptides containing a D-Pro-Xaa sequence are predisposed to nucleate a type II' β-hairpin geometry. acs.org Furthermore, studies on peptides containing D-amino acids have shown they can adopt stable tandem II' turn-3₁₀-helix conformations, particularly in nonpolar solvents. researchgate.net The 3₁₀-helix is another significant secondary structure, characterized by a hydrogen bond between the carbonyl group of residue 'i' and the amide nitrogen of residue 'i+3'. explorationpub.com
The presence of a D-amino acid can influence the helical sense of a peptide. While L-amino acids predominantly form right-handed helices, the incorporation of a D-amino acid can sometimes lead to the formation of left-handed helices. researchgate.net However, studies on nonapeptides containing a D-Phe residue have shown the formation of a right-handed 3₁₀-helix, suggesting that the stereochemical preferences of other residues in the sequence can also play a determining role in the final helical structure. nih.gov
Interactive Data Table: Conformational Preferences in Peptides Containing D-Amino Acids
| Peptide Sequence | Observed Secondary Structure | Key Findings | Reference |
| Boc-D-Glu-Ala-Gly-Lys-NHMe | Tandem II' turn-3₁₀-helix | Stable conformation in apolar solvents. | researchgate.net |
| Boc-D-Phe-(Aib)₄-Gly-L-Leu-(Aib)₂-OMe | Right-handed 3₁₀-helix | The L-Leu residue likely determined the right-handed helical sense despite the presence of D-Phe. | nih.gov |
| Peptides with D-Pro-Xaa sequence | Type II' β-hairpin | This sequence is a known nucleator for type II' β-hairpins. | acs.org |
Role in Bioconjugation and Ligand Design
This compound as a Building Block for Bioconjugates
This compound serves as a valuable building block in the field of bioconjugation, a process that involves linking biomolecules to other molecules, such as peptides to antibodies or enzymes. chemimpex.com This conjugation is instrumental in developing targeted therapies. chemimpex.com The aspartic acid residue, with its side-chain carboxyl group, provides a convenient point of attachment for other molecules.
The protected nature of this compound, with the Boc group on the α-amino group and the methyl ester on the α-carboxyl group, allows for selective chemical modifications. The side-chain β-carboxyl group can be utilized for specific reactions. For instance, the β-carboxylate can participate in metal coordination, which has applications in the development of metallopeptide capsules. Although the primary use of this compound is in peptide synthesis, its derivative nature makes it a candidate for incorporation into more complex bioconjugate structures.
Development of Linkers and Scaffolds
The structural properties of amino acids and their derivatives, including this compound, make them suitable for the development of linkers and molecular scaffolds. These scaffolds provide a framework for the spatial arrangement of functional groups, which is crucial in designing molecules with specific biological activities. Carbohydrates, for example, are a well-known class of natural compounds used as molecular scaffolds, offering high functionalization and structural rigidity. tandfonline.com
In a similar vein, peptide structures, including those containing D-amino acids, can act as scaffolds. The defined secondary structures that can be induced by incorporating residues like D-aspartic acid, such as β-turns and helices, create a predictable three-dimensional arrangement of side chains. This controlled presentation of functional groups is essential for creating effective ligands and bioactive compounds. For instance, a D-Asp residue has been incorporated into β-sheet mimetics. nih.gov The development of such peptidomimetic scaffolds is an active area of research, aiming to create molecules that can mimic the structure and function of natural peptides and proteins.
Biological and Biomedical Research Applications of Boc D Asp Ome and Its Derivatives
Enzyme Inhibition and Modulation Studies
The precise modulation of enzyme activity is critical for understanding and manipulating cellular processes. Boc-D-Asp(OMe)-FMK has proven invaluable in this regard, primarily through its interaction with the caspase family of enzymes.
Boc-D-Asp(OMe)-FMK, also known by various synonyms including Boc-D-FMK and BAF, is a cell-permeable, irreversible, broad-spectrum caspase inhibitor ontosight.ainovusbio.combiomol.commedchemexpress.comcaltagmedsystems.decaymanchem.commedchemexpress.comaxonmedchem.comapexbt.com. Its design incorporates a tert-butyloxycarbonyl (Boc) protecting group, a D-aspartic acid residue, and a fluoromethylketone (FMK) moiety, with a methyl ester (OMe) that enhances cell permeability ontosight.ainovusbio.com. This derivative is widely employed in research to investigate the roles of caspases in apoptosis, inflammation, and other cellular signaling pathways.
The mechanism by which Boc-D-Asp(OMe)-FMK exerts its inhibitory effects involves the irreversible binding to the catalytic site of caspases novusbio.com. Upon entering the cell, the methyl ester is cleaved by cytoplasmic esterases, yielding the active inhibitor ontosight.ainovusbio.combiomol.comcaltagmedsystems.decaymanchem.com. This active form then forms a covalent bond with the cysteine residue in the active site of caspases, effectively blocking their enzymatic activity novusbio.com. By preventing the processing of inactive pro-caspases into their active forms, Boc-D-Asp(OMe)-FMK interrupts the caspase cascade, thereby inhibiting the execution of apoptosis novusbio.com. It is known to target both initiator caspases, such as Caspase-2, and executioner caspases, including Caspase-3, by reducing its activity and inhibiting its proteolysis mdpi.com. Furthermore, it has been shown to inhibit the release of mitochondrial cytochrome c, a key event in the intrinsic apoptotic pathway axonmedchem.commdpi.com.
Boc-D-Asp(OMe)-FMK is characterized as a broad-spectrum caspase inhibitor, meaning it can inhibit multiple members of the caspase family ontosight.ainovusbio.combiomol.commedchemexpress.comcaltagmedsystems.decaymanchem.commedchemexpress.comaxonmedchem.comapexbt.com. While it targets a wide range of caspases, its potency can vary depending on the specific caspase. For instance, it has demonstrated significant inhibition of TNFα-stimulated apoptosis with a reported half-maximal inhibitory concentration (IC50) of 39 µM biomol.commedchemexpress.comcaltagmedsystems.decaymanchem.comaxonmedchem.comapexbt.com. Studies also indicate that it can inhibit Fas-mediated phagocytosis and oxidative rupture but does not affect the chemotactic activity of IL-8 medchemexpress.commedchemexpress.com. Beyond caspases, Boc-D-Asp(OMe)-FMK has also been observed to inhibit non-caspase cysteine proteases, including cathepsins H and L biomol.comcaltagmedsystems.decaymanchem.com.
The efficacy of Boc-D-Asp(OMe)-FMK has been validated through numerous in vitro and in vivo studies.
In Vitro Studies: In cell culture experiments, Boc-D-Asp(OMe)-FMK has been shown to completely block TGF-β-induced apoptosis and αII-spectrin cleavage in WEHI 231 cells mdpi.com. It effectively inhibits TNFα-stimulated apoptosis in neutrophils with an IC50 of 39 µM caymanchem.comaxonmedchem.comapexbt.commdpi.com. In activated human peripheral T lymphocytes, it completely abrogated biochemical and ultrastructural changes associated with apoptosis induced by anti-Fas treatment, including the cleavage of PARP and lamins and the formation of hypodiploid cells nih.gov. In rat insulinoma (RIN) cells, Boc-D-FMK was found to block caspase activity induced by IL-1β/IFNγ nih.gov.
In Vivo Studies: In vivo investigations have demonstrated the protective capabilities of Boc-D-Asp(OMe)-FMK. It has been shown to enhance the survival of spinal motoneurons in neonatal rats following root avulsion, although this effect was not observed in adult rats axonmedchem.commdpi.com. In rat models of traumatic brain injury (TBI), local administration of Boc-D-FMK has been reported to delay neuron death by interfering with caspase activity and to attenuate the mitochondrial release of cytochrome c, thereby delaying brain tissue loss axonmedchem.commdpi.com. Furthermore, it has been effective in blocking hepatocyte apoptosis in vivo in rat models of bile duct ligation and endotoxin (B1171834) challenge biomol.comcaymanchem.comapexbt.com. Neuroprotective effects have also been observed in rat models of neonatal hypoxia–ischemia, where it prevented neuronal death in vitro through nerve growth factor rescue mdpi.com.
Table 1: Inhibition of TNFα-Stimulated Apoptosis by Boc-D-Asp(OMe)-FMK
| Target Process | Stimulus | IC50 Value | Cell Type/Model | Reference(s) |
| TNFα-stimulated apoptosis | TNFα | 39 µM | Neutrophils | caymanchem.comaxonmedchem.comapexbt.commdpi.com |
| TNFα-stimulated apoptosis | TNFα | 39 µM | Renal Endothelial Cells | apexbt.com |
| TGF-β-induced apoptosis | TGF-β | Complete | WEHI 231 cells | mdpi.com |
| Anti-Fas-induced apoptosis | Anti-Fas | Complete | T lymphocytes | nih.gov |
| IL-1β/IFNγ-induced apoptosis | IL-1β/IFNγ | Blocks | RIN cells | nih.gov |
Boc-D-Asp(OMe)-FMK plays a significant role in modulating apoptosis and other cell death pathways. By inhibiting caspases, it can prevent or reduce programmed cell death in various cellular contexts ontosight.ai. Its ability to block the processing of pro-caspases directly interferes with the execution phase of apoptosis novusbio.com. In studies involving activated T lymphocytes, while Boc-D-FMK effectively inhibited caspase-dependent apoptotic markers, it did not prevent cell death induced by stimuli like anti-CD2 or staurosporine, suggesting the involvement of caspase-independent cell death pathways in these specific contexts nih.gov. Similarly, in cytokine-treated pancreatic beta cells (RIN cells), Boc-D-FMK inhibited caspase activity but did not fully block cell death or nitric oxide production, indicating that alternative, caspase-independent mechanisms also contribute to cell demise under these conditions nih.gov. The compound's ability to mitigate acute cell death after TBI by inhibiting cytochrome c release highlights its role in preserving neuronal integrity axonmedchem.commdpi.com.
Beyond its role in apoptosis, Boc-D-Asp(OMe)-FMK also influences inflammatory processes. Caspase-1, also known as interleukin-1β-converting enzyme (ICE), is a key mediator of inflammation, and its inhibition by Boc-D-FMK has been linked to a reduction in the production of pro-inflammatory cytokines, such as IL-1β ontosight.ai. In vivo studies have shown that Boc-D-FMK can modulate inflammation and cytokine production mdpi.com. Specifically, it has been demonstrated to reduce the activation of nuclear factor kappa light chain enhancer of activated B cells (NF-κB), suppress the phosphorylation of IκBα, and inhibit the TNF-induced expression of adhesion molecules like ICAM-1 and VCAM-1 biomol.comcaltagmedsystems.deapexbt.com. In an experimental model of Histoplasma capsulatum infection, treatment with Boc-D-FMK led to elevated levels of endogenous TNF-α and IFN-γ, suggesting a complex interplay between caspase inhibition and immune response modulation jci.org.
Analytical and Characterization Techniques in Boc D Asp Ome Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of Boc-D-Asp-OMe, offering insights into its atomic connectivity and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules like this compound. Both ¹H and ¹³C NMR are routinely used to provide a complete picture of the molecule's carbon and proton framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a deuterated solvent such as chloroform (B151607) (CDCl₃) is expected to exhibit distinct signals for each type of proton in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS).
The expected ¹H NMR signals for this compound are:
A singlet for the nine equivalent protons of the tert-butoxycarbonyl (Boc) group, typically appearing in the upfield region around 1.45 ppm.
A multiplet for the two diastereotopic protons of the β-methylene group (CH₂), which would likely appear as two separate signals due to their different chemical environments.
A multiplet for the α-proton (CH), coupled to the adjacent β-protons and the amide proton.
A singlet for the three protons of the methyl ester group (OCH₃), expected to be in the range of 3.7-3.8 ppm.
A signal for the amide proton (NH), the chemical shift of which can be variable and may show broadening.
The coupling constants (J) between adjacent protons provide valuable information about the dihedral angles and thus the conformation of the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| C(CH₃)₃ (Boc) | ~1.45 | Singlet (s) |
| -CH₂- (β-protons) | ~2.8 - 3.0 | Multiplet (m) |
| -CH- (α-proton) | ~4.5 - 4.7 | Multiplet (m) |
| -OCH₃ (Methyl ester) | ~3.75 | Singlet (s) |
| -NH- (Amide) | Variable | Broad singlet or doublet |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The expected ¹³C NMR signals are:
A signal for the three equivalent methyl carbons of the Boc group.
A signal for the quaternary carbon of the Boc group.
A signal for the β-methylene carbon.
A signal for the α-carbon.
A signal for the methyl ester carbon.
Signals for the two carbonyl carbons (one from the Boc group and one from the methyl ester). Studies on similar N-Boc-amino acid methyl esters have shown that the chemical shifts of these carbonyl carbons are sensitive to the solvent environment. researchgate.netmdpi.com
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -C(CH₃)₃ (Boc) | ~28 |
| -C(CH₃)₃ (Boc) | ~80 |
| -CH₂- (β-carbon) | ~38 |
| -CH- (α-carbon) | ~50 |
| -OCH₃ (Methyl ester) | ~52 |
| -C=O (Boc) | ~155 |
| -C=O (Ester) | ~171 |
| -C=O (Acid) | ~174 |
Mass spectrometry is a crucial technique for confirming the molecular weight of this compound and assessing its purity. The exact mass of this compound is 247.1056 g/mol . chemsrc.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.
In electrospray ionization (ESI) mass spectrometry, this compound is expected to be detected as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide further structural confirmation. Key fragmentation pathways for Boc-protected amino acid esters often involve the loss of the tert-butyl group (as isobutylene, 56 Da) or the entire Boc group (100 Da).
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.
Based on the spectrum of the closely related compound, N-Boc-D-aspartic acid, the following characteristic peaks can be anticipated for this compound: nih.gov
N-H stretch: A moderate absorption band around 3300-3500 cm⁻¹.
C-H stretch: Strong absorptions in the region of 2850-3000 cm⁻¹ due to the methyl and methylene (B1212753) groups.
C=O stretch: Strong, distinct absorption bands for the two carbonyl groups. The urethane (B1682113) carbonyl of the Boc group is expected around 1715 cm⁻¹, while the ester carbonyl is anticipated at a slightly higher frequency, around 1740 cm⁻¹.
C-O stretch: Absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O bonds of the ester and urethane groups.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretch | 3300 - 3500 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C=O (Urethane) | Stretch | ~1715 |
| C=O (Ester) | Stretch | ~1740 |
| C-O | Stretch | 1000 - 1300 |
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for determining the purity of this compound and for separating it from any impurities or byproducts. A reversed-phase HPLC method would be suitable for this compound.
A typical HPLC system for the analysis of this compound would consist of:
Stationary Phase: A C18 column is commonly used for the separation of moderately polar compounds.
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient would be programmed to increase the proportion of the organic solvent over time to elute compounds with increasing hydrophobicity.
Detection: A UV detector set at a wavelength where the compound absorbs, typically around 210-220 nm for the amide bond.
The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For the related compound, Boc-L-Asp(OMe)-OH, a purity of ≥98.0% has been reported using HPLC. chemimpex.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions, such as the synthesis of this compound. derpharmachemica.com By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product can be visualized over time.
For monitoring the synthesis of this compound, a silica (B1680970) gel TLC plate would be used as the stationary phase. The mobile phase, or eluent, would be a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). The polarity of the eluent is optimized to achieve good separation between the starting materials and the product. The spots are typically visualized under UV light or by staining with a suitable reagent, such as ninhydrin (B49086) (if the amine is deprotected) or a potassium permanganate (B83412) solution.
The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. The product, this compound, is expected to have a different Rf value from the starting materials, allowing for easy monitoring of the reaction's completion. For instance, in a hexane/ethyl acetate system, the more polar product would have a lower Rf value than a less polar starting material. For similar peptide coupling reactions, solvent systems like ethyl acetate/hexane (e.g., 1:1) are commonly used. rsc.org
Reversed-Phase Chromatography in Peptide Purification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purification of synthetic peptides and their protected amino acid precursors, including this compound. sigmaaldrich.comyoutube.com The principle of this method relies on the partitioning of molecules between a polar mobile phase and a non-polar (hydrophobic) stationary phase. tosohbioscience.com Molecules with greater hydrophobic character are retained more strongly on the stationary phase. ualberta.ca
The process typically involves dissolving the crude this compound mixture in a minimal amount of a suitable solvent and injecting it into the HPLC system. A gradient elution is commonly employed, where the concentration of an organic solvent (the "strong" solvent, such as acetonitrile or methanol) in the aqueous mobile phase is gradually increased over time. biotage.com This increasing organic concentration weakens the hydrophobic interactions, allowing compounds to elute from the column in order of increasing hydrophobicity. youtube.com This approach provides excellent resolution, effectively separating the desired product from more polar impurities (like unreacted starting materials) and less polar by-products. sigmaaldrich.com
| Parameter | Typical Condition | Purpose |
| Stationary Phase | Silica derivatized with alkyl chains (e.g., C18, C8) | Provides a non-polar surface for hydrophobic interaction. tosohbioscience.com |
| Mobile Phase A | Water with an ion-pairing agent (e.g., 0.1% TFA) | Polar solvent; the additive improves peak shape and resolution. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA | Less polar organic solvent used to elute the compound. biotage.com |
| Elution Mode | Gradient | Gradually increases the elution strength of the mobile phase for optimal separation. biotage.com |
| Detection | UV Absorbance (typically at 210-220 nm) | Detects the peptide bonds or carbamate (B1207046) group in the molecule. sigmaaldrich.com |
Determination of Optical Purity and Stereochemical Integrity
Verifying the stereochemical configuration and enantiomeric purity of this compound is critical, as the biological activity of resulting peptides is highly dependent on the chirality of their constituent amino acids. chromatographytoday.com Two primary methods are used to confirm that the D-configuration is intact and to quantify the presence of any unwanted L-enantiomer.
To create a standardized value for comparison, the specific rotation, [α], is calculated. For a pair of enantiomers, the specific rotation values are equal in magnitude but opposite in direction. masterorganicchemistry.com The enantiomer that rotates light clockwise is termed dextrorotatory (+) and the one that rotates it counter-clockwise is levorotatory (-). wikipedia.org Based on literature values for the L-enantiomer (Boc-L-Asp-OMe), the expected specific rotation for this compound can be confidently predicted. chemimpex.com Measurement of a specific rotation that matches the expected value and sign provides strong evidence of the correct absolute configuration.
| Compound | Reported Specific Rotation [α]D²⁰ (c=2 in MeOH) | Expected Configuration |
| Boc-L-Asp-OMe | -20 ± 2° chemimpex.com | Levorotatory (-) |
| This compound | +20 ± 2° (predicted) | Dextrorotatory (+) |
While optical rotation confirms the bulk stereochemical identity, it is less sensitive for quantifying small amounts of an enantiomeric impurity. For this purpose, Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most widely used and accurate method. uma.es This technique is capable of separating the D- and L-enantiomers of Boc-Asp-OMe, allowing for the precise determination of enantiomeric excess (e.e.). heraldopenaccess.us
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Macrocyclic glycopeptide-based CSPs, such as those using Teicoplanin, have proven to be highly effective for the enantiomeric separation of amino acids and their derivatives. nih.govsigmaaldrich.com
In a typical analysis, a sample of this compound is injected onto the chiral column. The mobile phase composition is optimized to achieve baseline separation of the D- and L-enantiomer peaks. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers. For a sample to be considered enantiomerically pure, the e.e. should be ≥99%.
| Parameter | Potential Condition | Purpose |
| Stationary Phase | Chiral Stationary Phase (CSP), e.g., Teicoplanin-based (Chirobiotic T) | Enables differential interaction with D and L enantiomers for separation. nih.govsigmaaldrich.com |
| Mobile Phase | Isocratic or gradient mixture of solvents like Methanol, Acetonitrile, and an acidic modifier (e.g., Formic Acid) | Optimized to control retention and achieve enantiomeric resolution. nih.gov |
| Detection | UV Absorbance | Quantifies the relative amounts of each eluted enantiomer. |
| Calculation | e.e. (%) = [ (Area D - Area L) / (Area D + Area L) ] x 100 | Determines the percentage of the major enantiomer in excess of the minor one. |
Advanced Research Directions and Future Perspectives
Development of Novel Synthetic Pathways
The synthesis of enantiomerically pure amino acid derivatives is paramount in pharmaceutical and materials science. nih.govrsc.org Current research on Boc-D-Asp-OMe is focused on developing more efficient, sustainable, and scalable synthetic routes.
Enantioselective Synthesis and Chiral Catalysis
The demand for enantiomerically pure compounds is a significant driver in modern organic synthesis. nih.govnih.gov The development of catalytic enantioselective methods for producing chiral molecules with ultra-high purity is a key area of investigation. nih.gov In the context of this compound, research is geared towards the use of chiral catalysts to control the stereochemistry of the synthesis, ensuring the exclusive or predominant formation of the D-enantiomer.
Strategies often involve the use of metal-catalyzed reactions with chiral ligands or organocatalysis. researchgate.netresearchgate.netmdpi.com For instance, asymmetric hydrogenation or alkylation reactions catalyzed by chiral transition-metal complexes could be employed to introduce the desired stereocenter. unibo.it The goal is to develop processes that are not only highly selective but also efficient, minimizing the need for extensive purification to separate enantiomers. The principles of dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product, also present a promising avenue for the efficient synthesis of chiral compounds like this compound. unibo.it
Table 1: Comparison of Catalytic Strategies in Enantioselective Synthesis
| Catalytic Strategy | Description | Potential Advantages for this compound Synthesis |
|---|---|---|
| Metal-Catalyzed Asymmetric Reactions | Utilizes transition metals (e.g., Palladium, Rhodium, Ruthenium) complexed with chiral ligands to induce stereoselectivity. | High turnover numbers, broad substrate scope, and well-established methodologies. |
| Organocatalysis | Employs small chiral organic molecules as catalysts. | Avoids the use of potentially toxic and expensive heavy metals, often milder reaction conditions. |
| Biocatalysis | Uses enzymes (e.g., lipases, esterases) to catalyze stereoselective transformations. | High enantioselectivity under mild conditions, environmentally friendly. |
Greener Chemistry Approaches in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. unibo.it In peptide synthesis, a significant focus is on minimizing waste, using less hazardous solvents, and improving energy efficiency. unibo.itresearchgate.net For the synthesis of this compound, greener approaches are being actively explored.
A key area of improvement is the replacement of conventional organic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) with more environmentally benign alternatives. rsc.org Research is also focused on minimizing the use of protecting groups to reduce the number of synthetic steps and the amount of waste generated. rsc.org The concept of "Minimal-Protection Solid-Phase Peptide Synthesis" (MP-SPPS) aims to use unprotected or minimally protected amino acids, which could significantly enhance the sustainability of synthesizing peptides containing this compound. rsc.org Furthermore, the development of water-based peptide synthesis protocols represents a significant step towards a more sustainable process. vapourtec.com
Table 2: Green Chemistry Metrics in Chemical Synthesis
| Metric | Description | Relevance to this compound Synthesis |
|---|---|---|
| Process Mass Intensity (PMI) | The total mass of materials used (solvents, reagents, process water) divided by the mass of the final product. | A lower PMI indicates a more sustainable and efficient process. |
| Atom Economy | The measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. | Higher atom economy means less waste is generated. |
| E-Factor | The mass of waste produced per unit of product. | A lower E-factor signifies a greener process. |
Continuous Flow Synthesis Methodologies
Continuous flow chemistry is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.gov This approach offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. pentelutelabmit.comnorthwestern.edu
In the context of peptide synthesis, continuous flow systems can be used for both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). researchgate.netnih.gov For the synthesis of peptides incorporating this compound, a continuous flow setup can enable rapid and efficient coupling and deprotection steps. pentelutelabmit.comnorthwestern.edu The ability to preheat reagents and monitor reactions in real-time allows for precise control over the synthesis process, leading to higher purity products. nih.govpentelutelabmit.com The modular nature of flow chemistry platforms also allows for the integration of multiple synthetic steps into a single, continuous operation, further enhancing efficiency. nih.gov
Exploration of New Biological Targets and Therapeutic Applications
While this compound is primarily a synthetic building block, its inherent chemical structure as a D-amino acid derivative opens up possibilities for its investigation in various biological contexts, particularly in areas where modulation of neuronal and inflammatory pathways is of therapeutic interest.
Investigations in Neuroprotection and Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. nih.govmdpi.com One of the key mechanisms contributing to neuronal damage is excitotoxicity, which is often mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors by the excitatory amino acid glutamate. mdpi.com Given that D-aspartate can also interact with NMDA receptors, there is a rationale for investigating the potential neuroprotective effects of its derivatives.
Research in this area would focus on how this compound, or peptides derived from it, might modulate neuronal signaling pathways. mdpi.com Studies could explore its ability to protect neurons from excitotoxic insults, reduce oxidative stress, and mitigate neuroinflammation, all of which are hallmarks of neurodegenerative conditions. rsc.orgnih.gov The development of novel therapeutic strategies for these debilitating diseases is a major goal of biomedical research. nih.gov
Expansion into New Disease Models and Inflammatory Disorders
Inflammation is a fundamental biological response that is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and autoimmune conditions. nih.gov The interplay between the nervous and immune systems is increasingly recognized as a critical factor in the pathogenesis of many chronic diseases. nih.gov
Future research could explore the potential of this compound and its derivatives in various in vitro and in vivo disease models. Engineered in vitro models, such as organ-on-a-chip systems, provide a powerful platform for studying disease mechanisms and screening potential therapeutic agents in a controlled environment. Investigations could focus on the anti-inflammatory properties of these compounds and their ability to modulate immune cell function. By exploring its effects in different disease models, researchers may uncover novel therapeutic applications for this versatile chemical entity.
Integration with Computational Chemistry and In Silico Studies
Computational chemistry and in silico (computer-based) methods are indispensable in modern drug discovery, offering powerful tools to predict and analyze molecular behavior, thereby reducing the time and cost associated with experimental research. researchgate.net For molecules derived from this compound, these techniques provide deep insights into their interactions with biological targets and guide the design of next-generation therapeutics.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, allowing for the characterization of binding modes and affinities. nih.gov For peptides or peptidomimetics containing a D-aspartic acid residue, docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. frontiersin.org This information is vital for understanding the mechanism of action and for designing modifications to enhance binding affinity.
Molecular dynamics (MD) simulations provide a more dynamic view of these interactions by simulating the movement of atoms and molecules over time. mdpi.com MD simulations are particularly valuable for studying molecules containing D-amino acids, as these residues can induce specific secondary structures, like β-turns, that are critical for biological activity. For instance, MD simulations of the Amyloid β (Aβ) peptide, which is implicated in Alzheimer's disease, have shown that the stereoinversion of L-Asp to D-Asp residues promotes the formation of β-sheet structures, a key step in peptide aggregation. nih.gov These simulations have demonstrated that the presence and position of D-Asp residues significantly alter the peptide's conformational landscape. nih.govnih.gov Such computational studies are essential for understanding the structural consequences of incorporating D-amino acids and for designing peptides with specific conformational properties. nih.gov
| System Studied | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Amyloid β (1-42) Monomers with D-Asp Residues | Molecular Dynamics (MD) Simulation | Stereoinversion of Asp to D-Asp at positions 7 and 23 increases β-structure formation, which is linked to aggregation. | nih.gov |
| Diastereomeric Pentapeptides (LLLLL vs. LLLDL vs. LDLDL) | Molecular Dynamics (MD) Simulation & Quantum Mechanics | Presence of D-residues induces conformational preferences that correlate with experimental cyclization yields, highlighting their role in pre-organizing peptide backbones. | nih.gov |
Predictive modeling encompasses a range of computational techniques, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, to forecast the biological activity and pharmacokinetic properties of novel compounds. oup.com These models are built on existing data to establish correlations between chemical structures and properties like binding affinity, solubility, and toxicity.
For derivatives of this compound, QSAR models can be developed to guide optimization efforts. By analyzing a series of related compounds, these models can identify the key physicochemical properties that contribute to the desired biological effect. For example, a 3D-QSAR study on aspartame (B1666099) analogues successfully identified the steric, electrostatic, and hydrophobic fields that correlate with sweetness potency, providing a predictive framework for designing new sweeteners. researchgate.net Similarly, machine learning and other in silico tools are increasingly used to design therapeutic peptides, including those with non-natural amino acids like D-Asp. nih.govtandfonline.com These models can screen vast virtual libraries of compounds to prioritize candidates for synthesis and testing, significantly accelerating the discovery of new drug leads. nih.gov The integration of predictive models allows for a more rational, data-driven approach to drug design, ensuring that synthesized compounds have a higher probability of possessing desirable drug-like properties.
| Modeling Approach | Application Area | Description | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Small Molecule Design (e.g., Sweeteners) | Correlates the 3D physicochemical properties (steric, electrostatic, hydrophobic fields) of molecules with their biological activity to guide the design of new analogues. | researchgate.net |
| Machine Learning / Kernel Methods | Therapeutic Peptide Design | Uses algorithms trained on existing peptide-protein interaction data to predict the bioactivity of novel peptide sequences, including those with D-amino acids. | nih.gov |
| In Silico ADMET Prediction | Pharmacokinetic Profiling | Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound based on its structure. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
